

A Technical Guide to 4-Fluoro-2-methoxyphenylboronic Acid

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Compound of Interest

Compound Name: 4-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B062313

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Abstract: This technical guide provides a comprehensive overview of **4-Fluoro-2-methoxyphenylboronic acid**, a versatile arylboronic acid crucial in modern organic synthesis and drug discovery. The document details the compound's structure, physicochemical properties, and primary applications, with a significant focus on its role in the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, reaction mechanisms, and safety information are provided to support researchers, scientists, and drug development professionals in its practical application.

Introduction

4-Fluoro-2-methoxyphenylboronic acid is a specialized organic compound that serves as a critical building block in synthetic chemistry.^[1] Its structure, featuring a fluorine atom and a methoxy group on the phenyl ring, imparts unique electronic properties that enhance reactivity and selectivity in various chemical transformations.^[1] It is most prominently utilized as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation.^[1] This reaction is instrumental in the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.^{[1][2]} This guide offers an in-depth look at its properties, applications, and the methodologies for its use.

Compound Profile and Structure

4-Fluoro-2-methoxyphenylboronic acid is an aromatic boronic acid. The fluorine and methoxy substituents modify the electronic nature of the aromatic ring, influencing its reactivity in cross-coupling reactions. Its stability and compatibility with a wide range of reaction conditions make it a preferred reagent in both academic and industrial research.^[1]

Chemical Structure:

The structure consists of a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 1, a methoxy group [-OCH₃] at position 2, and a fluorine atom [-F] at position 4.

Physicochemical and Spectroscopic Data

The quantitative properties of **4-Fluoro-2-methoxyphenylboronic acid** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	179899-07-1	^[1]
Molecular Formula	C ₇ H ₈ BFO ₃	^[1]
Molecular Weight	169.95 g/mol	^[1]
Appearance	White to off-white crystalline powder	^[1]
Melting Point	131-136 °C	
Purity	≥95%	
SMILES String	COc1cc(F)ccc1B(O)O	
InChI Key	ADJBXDCXYMCCAD-UHFFFAOYSA-N	

Key Applications in Research and Development

The utility of **4-Fluoro-2-methoxyphenylboronic acid** extends across several scientific disciplines due to its capacity to introduce a fluorinated methoxyphenyl moiety into larger molecules.

- **Pharmaceutical Development:** This compound is a key intermediate in the synthesis of biologically active molecules and drug candidates.[1][3] It has been used as a precursor for synthesizing GSK-3 β inhibitors, NR2B subtype NMDA receptor antagonists with antidepressant activity, and dual modulators for inflammation and bone loss. The presence of fluorine can enhance metabolic stability and binding affinity of the final drug product.
- **Organic Synthesis:** Its primary application is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.[1] This reaction is fundamental for constructing the carbon skeleton of numerous complex organic molecules.
- **Materials Science:** The boron functionality allows for its incorporation into novel polymeric structures and advanced materials, including sensors and coatings.[1][4]

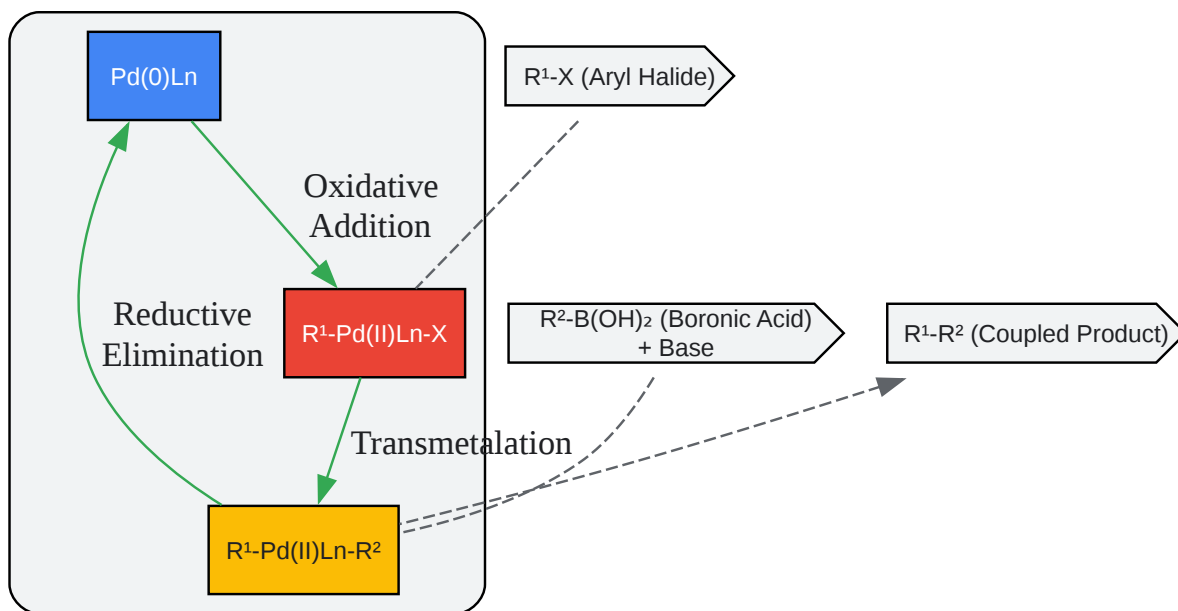
The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between an organoboron compound (like **4-Fluoro-2-methoxyphenylboronic acid**) and an organic halide or triflate, catalyzed by a palladium(0) complex.[5][6]

Mechanism Overview

The reaction proceeds via a well-established catalytic cycle involving three primary steps:

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R^1-X), forming a Pd(II) complex.
- **Transmetalation:** The organic group from the boronic acid (R^2) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.
- **Reductive Elimination:** The two organic groups (R^1 and R^2) are coupled to form the new C-C bond, and the Pd(0) catalyst is regenerated, completing the cycle.[7][8]



Catalytic Cycle of the Suzuki-Miyaura Reaction

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Catalytic Cycle of the Suzuki-Miyaura Reaction

Detailed Experimental Protocol

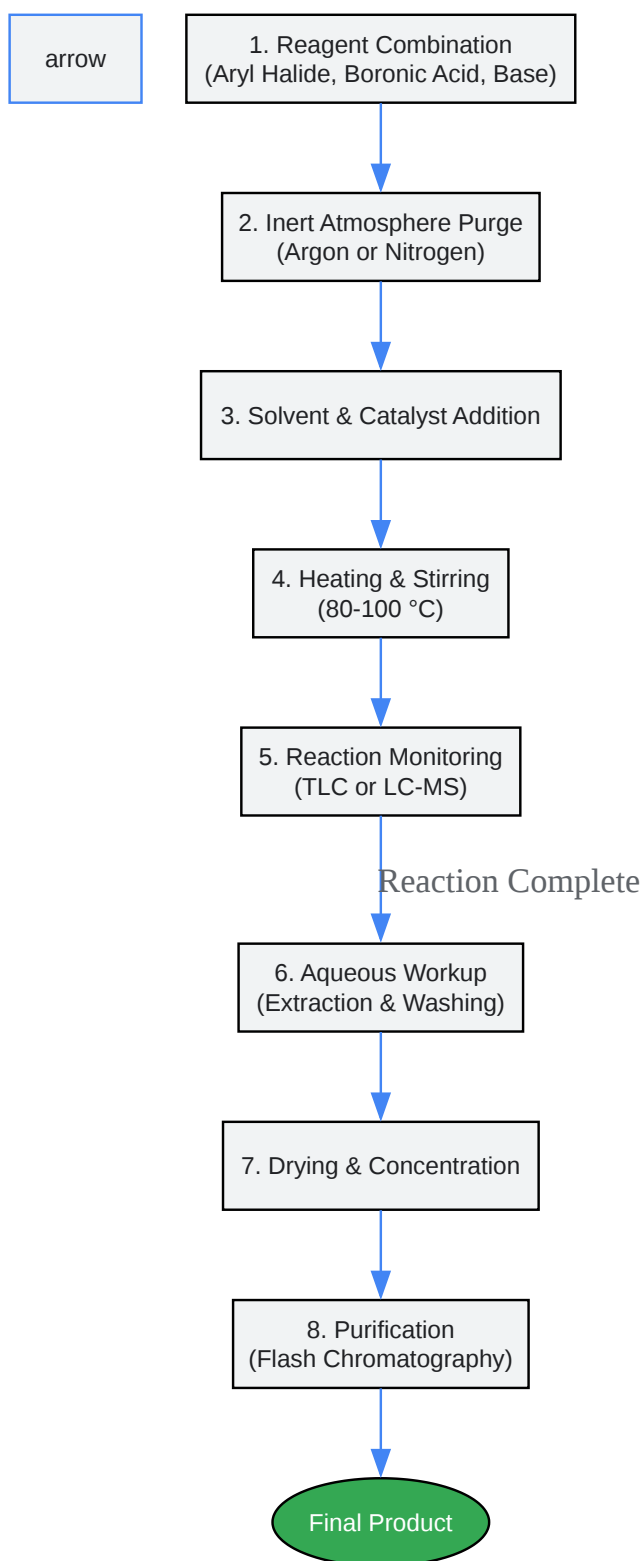
This section provides a representative protocol for the Suzuki-Miyaura coupling of **4-Fluoro-2-methoxyphenylboronic acid** with a generic aryl bromide.

Materials and Equipment:

- Reagents: **4-Fluoro-2-methoxyphenylboronic acid**, Aryl bromide, Palladium catalyst (e.g., $\text{Pd(PPh}_3)_4$), Base (e.g., K_2CO_3 or Cs_2CO_3), Anhydrous solvent (e.g., 1,4-dioxane/water mixture).
- Equipment: Round-bottom flask or pressure vessel, reflux condenser, magnetic stirrer/hotplate, inert gas supply (Argon or Nitrogen), standard glassware for workup and purification, TLC or LC-MS for monitoring.

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), **4-Fluoro-2-methoxyphenylboronic acid** (1.1-1.5 eq), and the base (2.0-2.5 eq).^[9]
- **Inert Atmosphere:** Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water).^[8] Add the palladium catalyst (0.01-0.05 eq) to the mixture.^[9]
- **Heating:** Fit the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.^{[8][9]}
- **Monitoring:** Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
- **Workup:** Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude residue is then purified, typically by flash column chromatography on silica gel, to yield the final product.^[9]



General Experimental Workflow for Suzuki Coupling

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General Experimental Workflow for Suzuki Coupling

Safety and Handling

Proper handling of **4-Fluoro-2-methoxyphenylboronic acid** is essential for laboratory safety. Users should consult the Safety Data Sheet (SDS) before use.[\[10\]](#)

Safety Aspect	Recommendation	Reference
Personal Protective Equipment (PPE)	Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.	
Hazards	May cause skin and eye irritation. Avoid inhalation of dust.	[10]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Wash hands thoroughly after handling.	[10] [11]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage is at room temperature.	[1] [10]
Incompatible Materials	Strong oxidizing agents.	[10]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[10]

Conclusion

4-Fluoro-2-methoxyphenylboronic acid stands out as a highly valuable and versatile reagent in organic chemistry. Its primary role in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex molecular architectures essential for drug discovery, agrochemical development, and materials science. The unique substitution pattern on the

phenyl ring provides chemists with a tool to fine-tune the properties of target molecules. With established protocols and a clear understanding of its reactivity, this compound will continue to be a staple in synthetic laboratories aiming to innovate at the molecular level.

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